1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Description
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl group at position 1 and an amine at position 4. Its molecular formula is C₁₅H₁₅N₂OS, with a molecular weight of 283.36 g/mol. The compound serves as a scaffold for pharmacological studies, particularly in modulating amine-related biological targets .
Properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYGKBPDPDMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of 2-thienylcarbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations on the Carbonyl Group
The thienylcarbonyl group in the parent compound can be replaced with other aromatic or heteroaromatic moieties, altering electronic and steric properties:
Key Findings :
Modifications on the Amine Side Chain
The tetrahydroquinoline scaffold’s amine group is often functionalized with alkyl or cyclic amines to optimize pharmacokinetics:
Key Findings :
- Diethylaminoethyl substituents improve solubility in polar solvents due to increased basicity, whereas dimethylaminopropyl groups offer conformational flexibility .
- Chiral pyrrolidine derivatives (e.g., compound 35 enantiomers) demonstrate stereoselective biological activity, with (S)-35 showing distinct optical rotation ([α] = −18.0°) vs. (R)-35 .
Physicochemical and Spectroscopic Data Comparison
NMR and Mass Spectral Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
